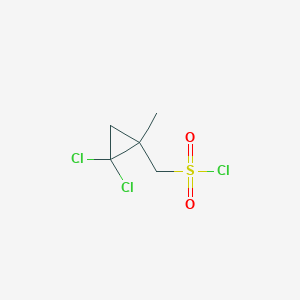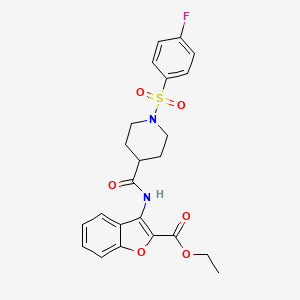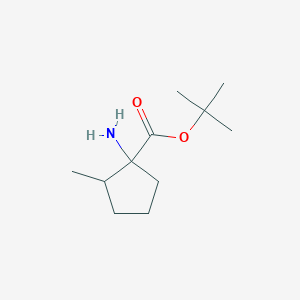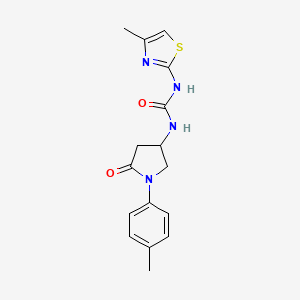
(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C5H7Cl3O2S. It is a derivative of methanesulfonyl chloride, featuring a cyclopropyl ring substituted with two chlorine atoms and a methyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride typically involves the reaction of (2,2-Dichloro-1-methylcyclopropyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes or other unsaturated compounds.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Bases: Triethylamine, pyridine, and sodium hydroxide are commonly used bases in these reactions.
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are typically used to maintain reaction conditions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and alkenes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials, where its reactivity is leveraged to create complex molecular structures.
作用機序
The mechanism of action of (2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
Methanesulfonyl chloride: A simpler analog with a similar reactivity profile but lacking the cyclopropyl and dichloro substituents.
Tosyl chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride derivative commonly used in organic synthesis, featuring a toluene ring instead of a cyclopropyl group.
Trifluoromethanesulfonyl chloride: A more reactive sulfonyl chloride derivative with a trifluoromethyl group, used in specialized synthetic applications.
Uniqueness
(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride is unique due to its cyclopropyl ring and dichloro substituents, which impart distinct steric and electronic properties. These features can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in specific synthetic applications.
特性
IUPAC Name |
(2,2-dichloro-1-methylcyclopropyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl3O2S/c1-4(2-5(4,6)7)3-11(8,9)10/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMWVTDIWQFWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide](/img/structure/B2466139.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2466141.png)
![1,4-DImethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate](/img/structure/B2466142.png)
![2-[(2-chloro-6-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2466143.png)
![4-[(4-bromophenyl)sulfanyl]-N,N-dimethylaniline](/img/structure/B2466146.png)
![8-butyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2466149.png)



![3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B2466155.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2466156.png)

![METHYL 4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE](/img/structure/B2466159.png)
![N-(3,4-dimethylphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2466161.png)
